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Introduction
4-Hydroxy-3-nitrobenzotrifluoride, also known as 2-Nitro-4-(trifluoromethyl)phenol, is a key

aromatic intermediate in the field of organic synthesis. Its unique structure, featuring a phenol

ring substituted with a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethyl

group (-CF₃), makes it a valuable building block for the synthesis of complex molecules. The

presence of the trifluoromethyl group is particularly significant in drug development, as it can

enhance critical properties such as metabolic stability, lipophilicity, and binding affinity of the

final active pharmaceutical ingredient (API)[1][2]. This technical guide provides an in-depth

overview of the physical, chemical, and spectroscopic characteristics of 4-Hydroxy-3-

nitrobenzotrifluoride, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties
4-Hydroxy-3-nitrobenzotrifluoride is typically a yellow to orange liquid at room temperature[3].

The electron-withdrawing nature of the nitro and trifluoromethyl groups increases the acidity of

the phenolic proton compared to phenol itself.

Table 1: Physical and Chemical Properties of 4-Hydroxy-3-nitrobenzotrifluoride
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Property Value Reference(s)

CAS Number 400-99-7 [3][4][5][6][7][8]

Molecular Formula C₇H₄F₃NO₃ [4][5][7]

Molecular Weight 207.11 g/mol [3][4][5]

Appearance Yellow to orange liquid [3][4]

Boiling Point 92-94 °C @ 12 mmHg [3][4][8][9]

Density 1.473 g/mL at 25 °C [3][4][8][9]

Refractive Index (n²⁰/D) 1.502 - 1.504 [3][4][8][9]

pKa (Predicted) 5.53 ± 0.14 [3][4]

Solubility

Low solubility in water; soluble

in polar organic solvents like

alcohols and acetone.

[10]

Spectroscopic Characteristics
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-

Hydroxy-3-nitrobenzotrifluoride. While publicly available, fully assigned spectra are limited, the

expected data can be predicted based on the compound's structure and data from analogous

molecules.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS @ 0 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB2254964_EN.htm
https://www.solubilityofthings.com/2-nitro-4-trifluoromethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-nitrobenzotrifluoride
https://prepchem.com/2-nitro-4-trifluoromethyl-phenol/
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2254964.htm
https://www.solubilityofthings.com/2-nitro-4-trifluoromethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-nitrobenzotrifluoride
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB2254964_EN.htm
https://www.solubilityofthings.com/2-nitro-4-trifluoromethylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-nitrobenzotrifluoride
https://m.chemicalbook.com/ProductChemicalPropertiesCB2254964_EN.htm
https://www.solubilityofthings.com/2-nitro-4-trifluoromethylphenol
https://m.chemicalbook.com/ProductChemicalPropertiesCB2254964_EN.htm
https://www.solubilityofthings.com/2-nitro-4-trifluoromethylphenol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2254964.htm
https://www.chemicalbook.com/SpectrumEN_400-99-7_13CNMR.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB2254964_EN.htm
https://www.solubilityofthings.com/2-nitro-4-trifluoromethylphenol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2254964.htm
https://www.chemicalbook.com/SpectrumEN_400-99-7_13CNMR.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB2254964_EN.htm
https://www.solubilityofthings.com/2-nitro-4-trifluoromethylphenol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2254964.htm
https://www.chemicalbook.com/SpectrumEN_400-99-7_13CNMR.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB2254964_EN.htm
https://www.solubilityofthings.com/2-nitro-4-trifluoromethylphenol
https://www.atsdr.cdc.gov/toxprofiles/tp50-c4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H NMR ~10.5 - 11.5 Broad Singlet

Phenolic -OH proton;

position is

concentration and

solvent dependent.

~8.10 Doublet
Aromatic H, ortho to -

NO₂ group.

~7.80 Doublet of Doublets
Aromatic H, ortho to -

CF₃ group.

~7.25 Doublet
Aromatic H, ortho to -

OH group.

¹³C NMR ~155 Singlet C-OH

~138 Singlet C-NO₂

~130 Quartet
C-CF₃ (coupling with

³JCF)

~128 Singlet Aromatic CH

~124 Quartet
-CF₃ (coupling with

¹JCF)

~122 Singlet Aromatic CH

~118 Singlet Aromatic CH

Note: Predicted values are estimations based on standard chemical shift tables and substituent

effects.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3200 - 3500 Strong, Broad O-H stretch (phenolic)

3000 - 3100 Medium Aromatic C-H stretch

1520 - 1560 Strong
Asymmetric N-O stretch (nitro

group)

1340 - 1380 Strong
Symmetric N-O stretch (nitro

group)

1100 - 1350 Strong, Multiple Bands
C-F stretch (trifluoromethyl

group)

~1600, ~1475 Medium-Weak Aromatic C=C ring stretches

Table 4: Mass Spectrometry (MS) Fragmentation Data

m/z Proposed Fragment Notes

207 [M]⁺ Molecular Ion

161 [M - NO₂]⁺ Loss of nitro group

137 [M - NO₂ - C₂H₂]⁺
Subsequent loss of acetylene

from the ring

Synthesis and Purification
4-Hydroxy-3-nitrobenzotrifluoride is commonly synthesized via nucleophilic aromatic

substitution of a halogenated precursor.

Synthesis Pathway Diagram
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Synthesis of 4-Hydroxy-3-nitrobenzotrifluoride

Reactants

Reaction Conditions

Workup & Purification

Final Product

4-Chloro-3-nitrobenzotrifluoride

Methanol (Solvent)
Dodecyldimethylbenzylammonium

chloride (PTC)
65-70°C, 4 hours

Nucleophilic Aromatic
Substitution

Sodium Hydroxide (NaOH)

1. Cool in Ice Bath
2. Acidify with HCl (pH 3)

Reaction Quench

Steam Distillation

Isolation

4-Hydroxy-3-nitrobenzotrifluoride
(>98% Purity)

Purification

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of 4-Hydroxy-3-nitrobenzotrifluoride.
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Experimental Protocol: Synthesis from 4-Chloro-3-
nitrobenzotrifluoride[3][4][8][9]

Reaction Setup: To a suitable reaction flask equipped with a stirrer, add methanol (400 mL),

dodecyldimethylbenzylammonium chloride (20 g) as a phase-transfer catalyst, and 4-chloro-

3-nitrobenzotrifluoride (180 g).

Reagent Addition: Begin stirring the mixture. Slowly add a 50% aqueous solution of sodium

hydroxide (400 g) dropwise. Control the rate of addition to allow the reaction temperature to

rise to approximately 70°C over 20 minutes.

Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 4 hours.

Workup - Acidification: After the reaction is complete, cool the mixture in an ice-water bath.

Carefully adjust the pH to 3 by adding concentrated hydrochloric acid.

Workup - Isolation: Isolate the crude product, 2-nitro-4-trifluoromethylphenol, via steam

distillation. To facilitate phase separation during distillation, add approximately 50 mL of

concentrated hydrochloric acid to the receiving flask.

Purification and Analysis: The distilled product can be further purified if necessary. Purity

should be assessed by gas chromatography (GC) or High-Performance Liquid

Chromatography (HPLC). A typical yield of >90% with purity >98.5% can be expected[4][8]

[9].

Analytical Characterization Workflow
A systematic workflow is essential for confirming the identity and purity of the synthesized

compound.
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Analytical Workflow for Compound Characterization

Synthesized Product
(Crude)

Purification
(e.g., Distillation, Chromatography)

Purity Assessment
(HPLC / GC)

Purity > 98%?No, re-purify

Structural Confirmation

Yes

Spectroscopic Analysis
(NMR, IR, MS)

Data Interpretation
& Comparison

Confirmed Structure
& Purity Report

Click to download full resolution via product page

Caption: A standard workflow for the purification and analysis of a synthesized chemical.

Experimental Protocol: HPLC Purity Analysis
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This protocol is a representative method for analyzing nitrophenols and can be adapted for 4-

Hydroxy-3-nitrobenzotrifluoride.

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-

phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and

50 mM acetate buffer (pH 5.0). A typical starting ratio is 20:80 (v/v) acetonitrile:buffer[11].

The ratio can be adjusted to achieve optimal separation.

Sample Preparation: Prepare a stock solution of the compound in methanol (~1000 µg/mL).

Dilute this stock solution with the mobile phase to create working standards and a sample

solution at a concentration of approximately 10-20 µg/mL.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection Wavelength: Set the UV detector to 290 nm, which is an effective wavelength for

the simultaneous detection of various nitrophenols[12].

Column Temperature: Ambient or controlled at 25°C.

Analysis: Inject the sample and standards. The purity of the sample is determined by

calculating the area percentage of the main peak relative to the total area of all peaks in the

chromatogram.

Applications in Organic Synthesis
The primary application of 4-Hydroxy-3-nitrobenzotrifluoride is as a versatile intermediate. The

nitro group can be readily reduced to an amine, which can then undergo a wide range of

subsequent reactions (e.g., amidation, diazotization), making it a gateway to a diverse array of

more complex molecules.
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Application as a Synthetic Intermediate

4-Hydroxy-3-nitrobenzotrifluoride

Reduction of Nitro Group
(e.g., H₂, Pd/C or SnCl₂)

3-Amino-4-hydroxybenzotrifluoride

Further Functionalization

Amide Formation
(Acylation)

Diazotization
(Sandmeyer Reaction)

Heterocycle Formation

Diverse Bioactive Molecules
(Pharmaceuticals, Agrochemicals)

Click to download full resolution via product page

Caption: Synthetic utility of 4-Hydroxy-3-nitrobenzotrifluoride via its amine derivative.

This transformation to 3-Amino-4-hydroxybenzotrifluoride opens up pathways for building

complex scaffolds used in medicinal chemistry and materials science. The resulting

aminophenol is a valuable precursor for synthesizing substituted benzoxazoles and other

heterocyclic systems of pharmacological interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329497?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

